1-(5-Chloro-2-methylphenyl)butan-2-ol
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Overview
Description
1-(5-Chloro-2-methylphenyl)butan-2-ol is an organic compound that features a chlorinated aromatic ring and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)butan-2-ol typically involves the reaction of 3-chloro-6-methylphenyl derivatives with butanol under specific conditions. One common method is the Friedel-Crafts alkylation, where 3-chloro-6-methylbenzene reacts with butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-6-methylphenyl)-2-butanone.
Reduction: Formation of 1-(3-Chloro-6-methylcyclohexyl)-2-butanol.
Substitution: Formation of 1-(3-Methoxy-6-methylphenyl)-2-butanol.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-2-butanol
- 1-(3-Chloro-5-methylphenyl)-2-butanol
- 1-(3-Chloro-2-methylphenyl)-2-butanol
Uniqueness
1-(5-Chloro-2-methylphenyl)butan-2-ol is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the butanol side chain also adds to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-11(13)7-9-6-10(12)5-4-8(9)2/h4-6,11,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNLHUUVWCBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC(=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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